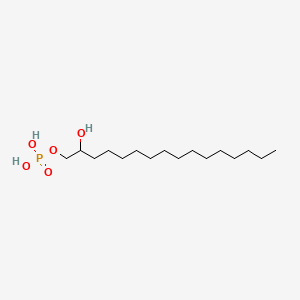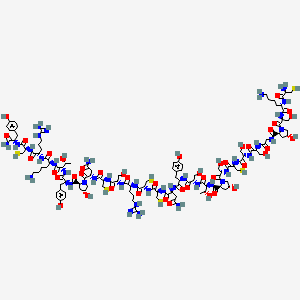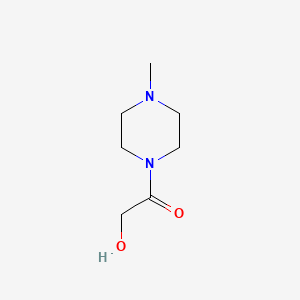
2-Hydroxy-1-(4-methylpiperazin-1-YL)ethanone
Overview
Description
2-Hydroxy-1-(4-methylpiperazin-1-YL)ethanone is a chemical compound with the molecular formula C7H14N2O2 . It has a molecular weight of 158.2 . The compound appears as a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for 2-Hydroxy-1-(4-methylpiperazin-1-YL)ethanone is1S/C7H14N2O2/c1-8-2-4-9(5-3-8)7(11)6-10/h10H,2-6H2,1H3 . The compound’s canonical SMILES structure is CN1CCN(CC1)C(=O)CO . Physical And Chemical Properties Analysis
2-Hydroxy-1-(4-methylpiperazin-1-YL)ethanone has a molecular weight of 158.20 g/mol . It has a computed XLogP3-AA value of -1.1 . The compound has one hydrogen bond donor and three hydrogen bond acceptors . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 158.105527694 g/mol . The topological polar surface area is 43.8 Ų . The compound has a heavy atom count of 11 .Scientific Research Applications
-
Anti-Inflammatory Application
- Scientific Field : Inflammopharmacology .
- Summary of Application : This compound has been studied for its anti-nociceptive and anti-inflammatory effects .
- Methods of Application : The anti-nociceptive activity was evaluated using the acetic acid-induced abdominal writhing test, tail flick test, and formalin-induced pain test. The anti-inflammatory activity was evaluated using the models of paw oedema and pleurisy induced by carrageenan .
- Results : The compound decreased the number of writhings induced by acetic acid in a dose-dependent manner, reduced the paw licking time of animals in the second phase of the formalin test, and reduced oedema formation at all hours of the paw oedema induced by carrageenan test .
-
Antibacterial Application
- Scientific Field : Medicinal Chemistry .
- Summary of Application : The compound has been used in the synthesis of novel Mannich bases, which have been tested for their antibacterial activities .
- Methods of Application : The Mannich reaction is the aminoalkylation reaction, involving the condensation of an enolizable carbonyl compound (α-CH acidic compound) with a non enolizable aldehyde (like formaldehyde) and ammonia or a primary or a secondary amine to furnish a β-aminocarbonyl compound, also known as Mannich base .
- Results : The synthesized compounds were tested for their antibacterial activities against Gram positive and Gram negative bacteria, antimicrobial activities, and antifungal activities .
-
Anti-Tubercular Application
- Scientific Field : Medicinal Chemistry .
- Summary of Application : This compound has been used in the synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Methods of Application : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated .
- Results : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
-
Cytotoxic Activity
- Scientific Field : Medicinal Chemistry .
- Summary of Application : The compound has been used in the synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives, which have been screened for their in vitro cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460 and HaCaT cells .
- Methods of Application : The derivatives were designed, synthesized and screened for their in vitro cytotoxic activity by employing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay .
- Results : The results of this study are not specified in the source .
-
Anti-Tubercular Application
- Scientific Field : Medicinal Chemistry .
- Summary of Application : This compound has been used in the synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Methods of Application : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated .
- Results : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
-
Cytotoxic Activity
- Scientific Field : Medicinal Chemistry .
- Summary of Application : The compound has been used in the synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives, which have been screened for their in vitro cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460 and HaCaT cells .
- Methods of Application : The derivatives were designed, synthesized and screened for their in vitro cytotoxic activity by employing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay .
- Results : The results of this study are not specified in the source .
Safety And Hazards
The safety information for 2-Hydroxy-1-(4-methylpiperazin-1-YL)ethanone indicates that it has the hazard statements H302, H315, and H319 . The precautionary statements are P261, P302+P352, and P305+P351+P338 . The compound is marked with an exclamation mark pictogram and has a signal word of 'Warning’ .
properties
IUPAC Name |
2-hydroxy-1-(4-methylpiperazin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-8-2-4-9(5-3-8)7(11)6-10/h10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJMRIAKANWEQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40567788 | |
| Record name | 2-Hydroxy-1-(4-methylpiperazin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-1-(4-methylpiperazin-1-YL)ethanone | |
CAS RN |
91406-27-8 | |
| Record name | 2-Hydroxy-1-(4-methylpiperazin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

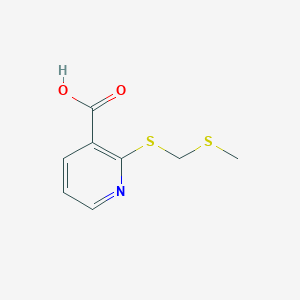
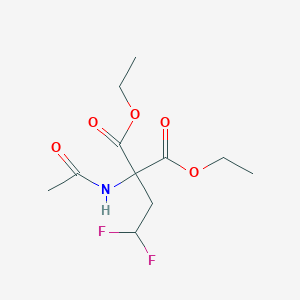
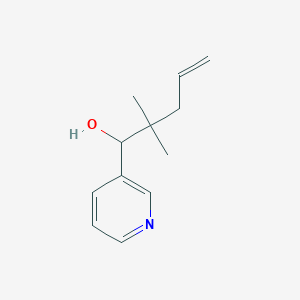
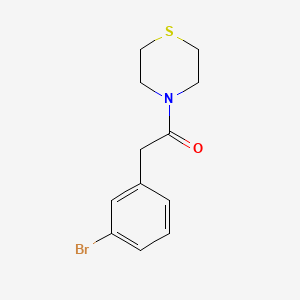
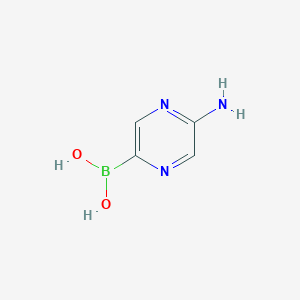
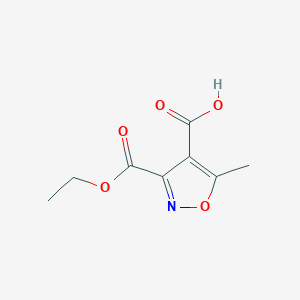
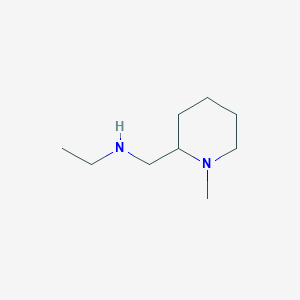
![N-Pyridin-3-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide](/img/structure/B1627265.png)
![tert-Butyl [(2R)-1-(1,4-diazepan-1-yl)-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B1627266.png)
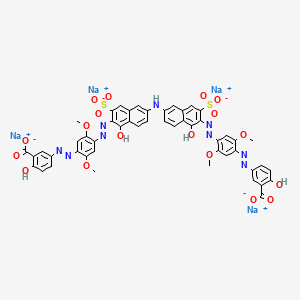
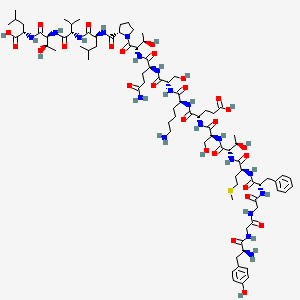
amino]-2-chloro-5-(2-methoxyethoxy)benzenediazonium tetrafluoroborate](/img/structure/B1627273.png)
